molecular formula C17H14N3O4P B12573811 N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide CAS No. 189755-10-0

N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide

Cat. No.: B12573811
CAS No.: 189755-10-0
M. Wt: 355.28 g/mol
InChI Key: IXPALXOTKGKXSA-UHFFFAOYSA-N
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Description

N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide typically involves the condensation of 5-nitrofuraldehyde with P,P-diphenylphosphinic hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties. It has shown activity against various gram-positive and gram-negative bacteria.

    Medicine: Potential use as an antimicrobial agent. Studies have shown its effectiveness in treating infections caused by resistant bacterial strains.

    Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The exact mechanism of action of N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide is not fully understood. it is believed to involve the inhibition of bacterial enzymes involved in essential metabolic pathways. The nitrofuran moiety is thought to interact with bacterial DNA, leading to the disruption of replication and transcription processes. This results in the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Nifuroxazide: Another nitrofuran derivative with similar antibacterial properties.

    Nitrofurantoin: Used as an antibiotic for urinary tract infections.

    Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness

N’-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide is unique due to the presence of the P,P-diphenylphosphinic hydrazide moiety, which may contribute to its distinct biological activity and potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

189755-10-0

Molecular Formula

C17H14N3O4P

Molecular Weight

355.28 g/mol

IUPAC Name

2-[(diphenylphosphorylhydrazinylidene)methyl]-5-nitrofuran

InChI

InChI=1S/C17H14N3O4P/c21-20(22)17-12-11-14(24-17)13-18-19-25(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,19,23)

InChI Key

IXPALXOTKGKXSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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